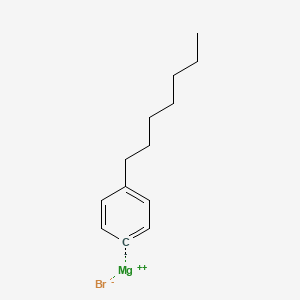

Magnesium;heptylbenzene;bromide

CAS No.:

Cat. No.: VC17990312

Molecular Formula: C13H19BrMg

Molecular Weight: 279.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrMg |

|---|---|

| Molecular Weight | 279.50 g/mol |

| IUPAC Name | magnesium;heptylbenzene;bromide |

| Standard InChI | InChI=1S/C13H19.BrH.Mg/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | HKVOCNUYYGNVGD-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Magnesium heptylbenzene bromide (systematic name: bromo(heptylbenzene)magnesium) conforms to the general formula RMgBr, where R represents the heptylbenzene group. Unlike shorter-chain analogs like phenylmagnesium bromide (C₆H₅MgBr) , its extended alkyl chain introduces steric and electronic modifications that influence solubility and reactivity. The magnesium center adopts a tetrahedral geometry, coordinated by the heptylbenzene group, bromide ion, and solvent molecules (e.g., tetrahydrofuran or diethyl ether) .

Key Structural Features:

-

Molecular Formula: C₁₃H₁₉BrMg (estimated based on analogous compounds ).

-

Coordination Chemistry: The magnesium atom binds to two solvent molecules in addition to the organic and bromide ligands, as observed in dinuclear Grignard complexes .

-

Steric Effects: The heptyl chain increases steric bulk compared to phenyl or ethyl groups, potentially slowing reaction kinetics but improving selectivity in certain transformations.

Synthesis and Purification

Grignard reagents are typically synthesized via the reaction of alkyl or aryl halides with magnesium metal in anhydrous etherial solvents. For magnesium heptylbenzene bromide:

Synthetic Pathway:

Critical Parameters:

-

Solvent Choice: Tetrahydrofuran (THF) enhances reagent stability and reaction rates compared to diethyl ether, as its higher polarity better stabilizes the magnesium center .

-

Moisture Control: Even trace water hydrolyzes the reagent to heptylbenzene and magnesium hydroxides, necessitating inert atmosphere techniques .

-

Magnesium Activation: Ultrasonication or iodine pretreatment may be required to initiate the exothermic reaction, especially with bulky substrates.

Physicochemical Properties

While experimental data specific to magnesium heptylbenzene bromide is scarce, its properties can be inferred from related compounds:

Reactivity and Mechanistic Insights

Magnesium heptylbenzene bromide participates in classical Grignard reactions, though its steric profile imposes unique selectivity patterns.

Nucleophilic Addition to Carbonyls

The reagent adds to ketones, aldehydes, and esters, forming secondary and tertiary alcohols after hydrolysis. For example:

Dinuclear magnesium intermediates, as identified in Schlenk equilibrium studies, facilitate this process by modulating electrophilicity at the carbonyl carbon .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Kumada coupling) with aryl halides proceed via oxidative addition and transmetallation steps:

The heptyl chain may hinder reactivity toward bulky electrophiles compared to phenylmagnesium bromide .

Base-Mediated Eliminations

As a strong base, the reagent deprotonates acidic substrates (e.g., alcohols, amines), forming alkanes and magnesium alkoxides:

Applications in Organic Synthesis

Magnesium heptylbenzene bromide finds niche applications where long alkyl chains are desirable:

-

Polymer Chemistry: Initiates ring-opening polymerization of lactones and lactides, yielding polyesters with heptylbenzene end groups.

-

Pharmaceutical Intermediates: Constructs carbon skeletons for lipid-soluble drug candidates, leveraging the heptyl group’s hydrophobicity.

-

Materials Science: Modifies surface properties of nanoparticles via Grignard-based functionalization.

Comparative Analysis with Related Reagents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume